Sodium butyrate-13C4

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;(1,2,3,4-13C4)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1,4+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOGIVSZKQAPD-UJNKEPEOSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13C](=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635681 |

Source

|

| Record name | Sodium (~13~C_4_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.058 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312623-84-0 |

Source

|

| Record name | Sodium (~13~C_4_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 312623-84-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sodium Butyrate-¹³C₄: A Comprehensive Guide to its Structure, Applications, and Methodologies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Sodium Butyrate-¹³C₄. Sodium Butyrate, a short-chain fatty acid, is a pivotal molecule in cellular metabolism and epigenetic regulation, primarily through its action as a histone deacetylase (HDAC) inhibitor. The stable isotope-labeled variant, Sodium Butyrate-¹³C₄, provides an indispensable tool for tracing the metabolic fate of butyrate and elucidating its complex biological roles with high precision. This document details its chemical structure, explores its principal applications in metabolic flux analysis and epigenetic research, provides a detailed experimental protocol for its use in cell culture, and discusses the principles of data interpretation. Our objective is to furnish the scientific community with both the foundational knowledge and the practical insights required to effectively integrate this powerful tracer into sophisticated experimental designs.

Core Compound Profile: Sodium Butyrate-¹³C₄

Chemical Identity and Isotopic Labeling

Sodium Butyrate-¹³C₄ is the sodium salt of butyric acid where all four carbon atoms have been substituted with the stable, heavy isotope, Carbon-13 (¹³C).[1] This uniform labeling results in a molecule that is chemically identical to its endogenous counterpart but possesses a distinct mass signature, making it readily distinguishable in mass spectrometry-based analyses.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | Butanoic acid-1,2,3,4-¹³C₄, sodium salt | [2] |

| CAS Number | 312623-84-0 | [2][3] |

| Molecular Formula | (¹³C)₄H₇NaO₂ | [2][4] |

| Molecular Weight | ~114.06 g/mol | [2] |

| Mass Shift | M+4 (relative to unlabeled) | |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥98% | [2][3] |

The key feature of this compound is its +4 Da mass shift compared to unlabeled sodium butyrate (C₄H₇NaO₂), which has a molecular weight of approximately 110.09 g/mol .[5] This mass difference is the fundamental principle enabling its use as a metabolic tracer.

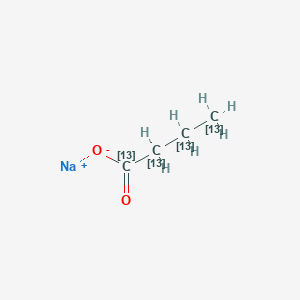

Chemical Structure

The structure consists of a four-carbon chain (fully ¹³C-labeled) terminating in a carboxylate group, which forms an ionic bond with a sodium ion.

Caption: Ionic structure of Sodium Butyrate-¹³C₄.

Scientific Integrity & Logic: Applications in Research

The utility of Sodium Butyrate-¹³C₄ stems from the biological significance of butyrate itself. Butyrate is a primary energy source for colonocytes, regulates gene expression, and possesses anti-inflammatory properties.[6][7][8] The ¹³C₄-labeled form allows researchers to trace these activities with precision.

Expertise in Application: Metabolic Flux Analysis

The most prominent use of Sodium Butyrate-¹³C₄ is as a tracer in metabolic flux analysis.[4][9] By introducing the labeled compound into a biological system, scientists can track the incorporation of the ¹³C atoms into downstream metabolites. This provides a dynamic view of metabolic activity, which is superior to static measurements of metabolite concentrations.

Causality in Experimental Choice: Using a fully labeled (¹³C₄) tracer is often preferred over partially labeled versions (e.g., ¹³C₁). When butyrate is metabolized via β-oxidation, it is cleaved into two molecules of Acetyl-CoA. A ¹³C₄-butyrate molecule yields two ¹³C₂-Acetyl-CoA molecules. This M+2 labeled Acetyl-CoA can then enter the TCA cycle, allowing for unambiguous tracking of the carbon backbone through subsequent metabolic transformations. This provides clearer data on pathway engagement compared to a ¹³C₁ label, which can be lost as ¹³CO₂ or become diluted in the vast unlabeled acetyl-CoA pool.

Caption: Metabolic fate of Sodium Butyrate-¹³C₄.

Trustworthiness in HDAC Inhibition Studies

Sodium butyrate is a well-characterized, non-competitive inhibitor of Class I and IIa histone deacetylases (HDACs).[10][11] This inhibition leads to histone hyperacetylation, altering chromatin structure and gene expression.[11] While unlabeled butyrate is sufficient to study these transcriptional changes, Sodium Butyrate-¹³C₄ allows for a powerful, integrated analysis. It enables researchers to simultaneously probe the epigenetic effects (via assays like ChIP-seq for histone acetylation) and the direct metabolic consequences of butyrate administration.

Self-Validating System: An experimental design using ¹³C₄-butyrate can be self-validating. For instance, if a researcher hypothesizes that butyrate-induced HDAC inhibition upregulates a specific metabolic pathway, they can confirm this at multiple levels:

-

Transcriptional Level: Measure the mRNA of key enzymes in the pathway.

-

Epigenetic Level: Observe increased histone acetylation at the gene promoters of those enzymes.

-

Metabolic Level: Use the ¹³C label to demonstrate increased flux through that specific pathway, confirming that the transcriptional changes translate into functional metabolic activity.

Experimental Protocol: Stable Isotope Labeling in Mammalian Cell Culture

This protocol provides a robust methodology for tracing the metabolism of Sodium Butyrate-¹³C₄ in adherent mammalian cells.

Materials:

-

Sodium Butyrate-¹³C₄ (e.g., Sigma-Aldrich, Cat. No. 488380)

-

Adherent mammalian cell line of interest (e.g., Caco-2, HeLa, HepG2)

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Sterile Phosphate-Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

-

Extraction Solvent: Ice-cold 80:20 Methanol:Water solution

-

Cell scraper

-

Centrifuge capable of 14,000 x g at 4°C

Methodology:

-

Cell Seeding & Growth:

-

Seed cells onto culture plates at a density that will achieve ~80% confluency on the day of the experiment.

-

Culture cells in standard growth medium (supplemented with 10% non-dialyzed FBS) under standard conditions (37°C, 5% CO₂).

-

-

Preparation of Labeling Medium:

-

On the day of the experiment, prepare the labeling medium. Use the same base medium but supplement with 10% dialyzed FBS.

-

Insight: Dialyzed serum is critical as it has been depleted of small molecules, including endogenous, unlabeled short-chain fatty acids, which would otherwise compete with the tracer and dilute the isotopic enrichment signal.

-

-

Prepare a sterile, concentrated stock solution of Sodium Butyrate-¹³C₄ in water or PBS.

-

Spike the labeling medium to the desired final concentration (e.g., 1-5 mM). The optimal concentration should be determined empirically for your specific cell line and experimental question.

-

-

Isotopic Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Gently wash the cell monolayer once with sterile, room-temperature PBS to remove residual medium.

-

Add the pre-warmed (37°C) labeling medium containing Sodium Butyrate-¹³C₄ to the cells.

-

Return the plates to the incubator for the desired labeling period (e.g., a time course of 0, 2, 4, 8, 24 hours).

-

-

Metabolite Extraction (Quenching & Lysis):

-

At each time point, remove the plate from the incubator and immediately place it on ice. This step rapidly halts metabolic activity.

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

-

Incubate on ice for 5 minutes.

-

Using a cell scraper, scrape the cells from the plate surface into the methanol solution.

-

Collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the tube vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube for analysis (e.g., by LC-MS/MS).

-

References

-

Sodium butyrate. Biocompare. [Link]

-

Effects of coated sodium butyrate on the growth performance, serum biochemistry, antioxidant capacity, intestinal morphology, and intestinal microbiota of broiler chickens. Frontiers in Veterinary Science. [Link]

-

Sodium butyrate-¹³C₄. MySkinRecipes. [Link]

-

Sodium Butyrate in Pig Nutrition: Applications and Benefits. MDPI. [Link]

-

Sodium Butyrate. PubChem, National Center for Biotechnology Information. [Link]

-

Impact of buffered sodium butyrate as a partial or total dietary alternative to lincomycin on performance, IGF-1 and TLR4 genes expression, serum indices, intestinal histomorphometry, Clostridia, and litter hygiene of broiler chickens. BMC Veterinary Research. [Link]

-

Metabolomics Reveals the Mechanism by Which Sodium Butyrate Promotes the Liver Pentose Phosphate Pathway and Fatty Acid Synthesis in Lactating Goats. ResearchGate. [Link]

-

Sodium Butyrate Inhibits the Inflammation of Lipopolysaccharide-Induced Acute Lung Injury in Mice by Regulating the Toll-Like Receptor 4/Nuclear Factor κB Signaling Pathway. ACS Omega. [Link]

-

Sodium butyrate. Wikipedia. [Link]

-

Effects of butyrate on active sodium and chloride transport in rat and rabbit distal colon. Gut. [Link]

-

Metabolomics Reveals the Mechanism by Which Sodium Butyrate Promotes the Liver Pentose Phosphate Pathway and Fatty Acid Synthesis in Lactating Goats. Metabolites. [Link]

-

Use of Sodium Butyrate and Its Microencapsulated Forms in Intestinal Diseases-Current Clinical Approach. Nutrients. [Link]

-

Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition. [Link]

-

Use of Sodium Butyrate and Its Microencapsulated Forms in Intestinal Diseases—Current Clinical Approach. ResearchGate. [Link]

-

The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes... ResearchGate. [Link]

-

Sodium Butyrate as Key Regulator of Mitochondrial Function and Barrier Integrity of Human Glomerular Endothelial Cells. International Journal of Molecular Sciences. [Link]

-

The stability research of different types of sodium butyrate in course of processing. (PDF) [Link]

-

The histone deacetylase inhibitor sodium butyrate stimulates adipogenesis through a limited transcriptional switch in periodontal ligament-derived stem cells. Scielo. [Link]

-

HDAC Inhibitor Sodium Butyrate Attenuates the DNA Repair in Transformed but Not in Normal Fibroblasts. International Journal of Molecular Sciences. [Link]

-

The effect of sodium butyrate on the KEGG metabolic pathways of the rumen microbiome. ResearchGate. [Link]

-

Multi-omics elucidation of Lactiplantibacillus plantarum NKK20 in preventing PCOS via the gut-ovary axis... Frontiers in Immunology. [Link]

Sources

- 1. Sodium butyrate - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sodium butyrate-13C4 [myskinrecipes.com]

- 5. Sodium Butyrate | C4H7NaO2 | CID 5222465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Effects of coated sodium butyrate on the growth performance, serum biochemistry, antioxidant capacity, intestinal morphology, and intestinal microbiota of broiler chickens [frontiersin.org]

- 7. Use of Sodium Butyrate and Its Microencapsulated Forms in Intestinal Diseases-Current Clinical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. isotope.com [isotope.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and isotopic purity of Sodium butyrate-13C4

<An In-depth Technical Guide to the Synthesis and Isotopic Purity of Sodium Butyrate-¹³C₄

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Sodium Butyrate-¹³C₄, a critical stable isotope-labeled internal standard for mass spectrometry and a tracer for metabolic research.[1] Aimed at researchers, scientists, and drug development professionals, this document details a robust synthetic pathway via the carboxylation of a Grignard reagent, outlines rigorous analytical methodologies for purity and isotopic enrichment validation, and discusses the significance of this compound in modern biological research. The protocols and insights herein are designed to be self-validating, ensuring both scientific rigor and practical applicability in a laboratory setting.

Introduction: The Significance of Uniformly Labeled Sodium Butyrate

Sodium butyrate, a short-chain fatty acid, is a molecule of profound biological importance. It serves as a primary energy source for colonocytes, influences gene expression as a histone deacetylase (HDAC) inhibitor, and plays a crucial role in gut microbiome-host interactions.[1] To accurately probe its metabolic fate, quantify its presence in complex biological matrices, and understand its mechanism of action, researchers rely on isotopically labeled analogues.

Sodium Butyrate-¹³C₄, in which all four carbon atoms are replaced with the heavy isotope ¹³C, is an invaluable tool.[1][2] Its uniform labeling provides a distinct mass shift of +4 amu (atomic mass units) compared to its unlabeled counterpart, making it an ideal internal standard for quantitative mass spectrometry (MS) and a powerful tracer for metabolic flux analysis.[1][2] The high isotopic purity (typically >99 atom % ¹³C) is paramount for minimizing analytical interference and ensuring the generation of precise, reproducible data in fields ranging from oncology to metabolic disease research.[2][3]

Synthesis of Sodium Butyrate-¹³C₄

A reliable and scalable method for synthesizing Sodium Butyrate-¹³C₄ involves the carboxylation of a ¹³C-labeled Grignard reagent. This classic organometallic reaction is advantageous for its efficiency in forming a new carbon-carbon bond and introducing a carboxylic acid functionality.[4]

Retrosynthetic Strategy

The synthesis begins by identifying a suitable ¹³C-labeled precursor. A logical approach involves the reaction of a ¹³C-labeled propyl magnesium halide with ¹³C-labeled carbon dioxide. This ensures the incorporation of all four ¹³C atoms into the final butyrate backbone.

Synthetic Pathway: Grignard Carboxylation

The chosen pathway is a two-step process:

-

Formation of the Grignard Reagent: 1-Bromopropane-(¹³C₃) is reacted with magnesium metal in an anhydrous ether solvent to form propyl-(¹³C₃)-magnesium bromide.

-

Carboxylation and Hydrolysis: The Grignard reagent nucleophilically attacks ¹³C-labeled carbon dioxide (often from a gas cylinder or generated from ¹³C-barium carbonate), forming a magnesium carboxylate salt. Subsequent acidification protonates the salt to yield Butyric acid-¹³C₄, which is then neutralized to the sodium salt.[5][6]

Diagram 1: Synthetic Workflow for Sodium Butyrate-¹³C₄

Caption: Overall workflow for the synthesis of Sodium Butyrate-¹³C₄.

Detailed Experimental Protocol

Safety Note: Grignard reactions are highly exothermic and moisture-sensitive. All glassware must be oven- or flame-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Appropriate personal protective equipment (PPE) must be worn at all times.

Materials:

-

1-Bromopropane-(¹³C₃) (isotopic purity ≥ 99%)

-

Magnesium turnings

-

¹³C-Carbon Dioxide (supplied as dry ice or gas)

-

Anhydrous Diethyl Ether

-

Hydrochloric Acid (e.g., 1 M)

-

Sodium Hydroxide solution (e.g., 1 M)

-

Sodium Sulfate (anhydrous)

-

Iodine crystal (as initiator)

Procedure:

-

Grignard Reagent Preparation: a. Place magnesium turnings (1.2 eq) and a small crystal of iodine in a dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. b. Add anhydrous diethyl ether to cover the magnesium. c. Dissolve 1-Bromopropane-(¹³C₃) (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. d. Add a small portion of the bromide solution to the flask. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If it doesn't start, gentle warming may be required. e. Once initiated, add the remaining 1-Bromopropane-(¹³C₃) solution dropwise at a rate that maintains a gentle reflux.[4] f. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Carboxylation: a. Cool the Grignard reagent solution in an ice-salt bath. b. In a separate flask, place a generous excess of crushed ¹³C-dry ice. c. Slowly transfer the Grignard solution onto the crushed dry ice via a cannula with vigorous stirring.[4] d. Allow the mixture to warm to room temperature, permitting the excess CO₂ to sublime.

-

Work-up and Neutralization: a. Slowly add cold 1 M HCl to the reaction mixture to quench any unreacted Grignard reagent and protonate the magnesium butyrate salt. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). c. Combine the organic extracts and dry over anhydrous sodium sulfate. d. Filter and remove the solvent under reduced pressure to yield crude Butyric acid-¹³C₄. e. Dissolve the crude acid in water and carefully neutralize with 1 M NaOH solution to a pH of ~7.0. f. Lyophilize or carefully evaporate the water to obtain solid Sodium Butyrate-¹³C₄.

Determination of Isotopic Purity

Validation of the final product's chemical and isotopic purity is a non-negotiable step. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]

Mass Spectrometry (MS)

MS is the definitive technique for determining isotopic enrichment.[8] It separates ions based on their mass-to-charge ratio (m/z), allowing for the precise measurement of the mass distribution of the synthesized compound.[9]

Protocol: GC-MS Analysis (after derivatization)

-

Derivatization: Convert the non-volatile Sodium Butyrate-¹³C₄ to a volatile ester (e.g., methyl or t-butyldimethylsilyl ester) to make it amenable to Gas Chromatography (GC).

-

Injection: Inject the derivatized sample into the GC-MS system. The GC will separate the analyte from any impurities.

-

Analysis: The mass spectrometer will ionize the eluting compound. The resulting mass spectrum will show a cluster of peaks corresponding to the different isotopologues (molecules differing only in their isotopic composition).

-

Data Interpretation: For a successful synthesis, the mass spectrum should be dominated by the peak corresponding to the fully labeled molecule (M+4). The isotopic purity is calculated by comparing the intensity of the M+4 peak to the sum of intensities of all isotopologue peaks (M+0, M+1, M+2, M+3, M+4).

Table 1: Expected Mass Spectrometry Data

| Species | Description | Expected m/z (Butyric Acid) | Expected m/z (Sodium Butyrate-¹³C₄) |

| M+0 | Unlabeled | 88.05 | 110.03 |

| M+4 | Fully ¹³C₄ Labeled | 92.06 | 114.06 |

Note: m/z values are for the molecular ion of the acid or the anion of the salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural confirmation and complementary information on isotopic purity.[7][10] While MS gives the overall isotopic distribution, ¹³C NMR can confirm the position of the labels.[11]

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the butyrate chain. The high signal intensity relative to background noise confirms high ¹³C enrichment at each position. The low natural abundance of ¹³C (~1.1%) means that signals in a standard ¹³C NMR spectrum are inherently weak; therefore, a highly enriched sample will produce a spectrum with an exceptionally high signal-to-noise ratio.[12]

-

¹H NMR: The proton spectrum provides structural confirmation. Additionally, the protons on each ¹³C-labeled carbon will exhibit strong one-bond and two-bond coupling to the ¹³C nuclei (¹J_CH and ²J_CH), resulting in complex splitting patterns (doublets or multiplets) instead of simple singlets or triplets. The absence of signals corresponding to unlabeled butyrate confirms high isotopic purity.

Diagram 2: Analytical Validation Workflow

Caption: Dual-pathway analytical workflow for product validation.

Summary of Product Specifications

A successful synthesis, validated by the methods above, will yield a product meeting the following specifications.

Table 2: Product Specifications for Sodium Butyrate-¹³C₄

| Parameter | Specification | Method |

| Chemical Formula | ¹³C₄H₇NaO₂ | - |

| Molecular Weight | 114.06 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Chemical Purity | ≥98% | NMR, GC-MS |

| Isotopic Purity | ≥99 atom % ¹³C | Mass Spectrometry |

| Storage | Room temperature, dry, inert gas | - |

Specifications are consistent with commercial suppliers.[1][2][13]

Conclusion

The synthesis of Sodium Butyrate-¹³C₄ via Grignard carboxylation is a reliable method for producing this essential research tool. The success of its application, however, is critically dependent on rigorous verification of its isotopic purity. By combining mass spectrometry for quantitative isotopic enrichment analysis with NMR for structural confirmation, researchers can ensure the integrity of their starting materials. This diligence is fundamental to generating the high-quality, unambiguous data required to advance our understanding of metabolism, disease pathology, and drug action.

References

-

MySkinRecipes. Sodium butyrate-13C4. Available from: [Link]

-

PMID: 36859897. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. Available from: [Link]

-

Springer Nature Experiments. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Available from: [Link]

-

ACS Publications. Internal Referencing for 13C Position-Specific Isotope Analysis Measured by NMR Spectrometry. Analytical Chemistry. Available from: [Link]

-

PubMed Central. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Available from: [Link]

-

ResearchGate. Synthesis scheme of C-11 labeled of butyric acid (BA), valproic acid.... Available from: [Link]

-

World Journal of Gastroenterology. A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon. Available from: [Link]

-

ACS Publications. NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose. Analytical Chemistry. Available from: [Link]

-

PNAS. The Synthesis of Butyric and Caproic Acids from Ethanol and Acetic Acid by Clostridium Kluyveri. Available from: [Link]

-

Chemguide. grignard reagents. Available from: [Link]

-

YouTube. abundance of the carbon-13 isotope & 13C NMR spectroscopy. Available from: [Link]

-

PubMed. Accurate quantitative isotopic 13C NMR spectroscopy for the determination of the intramolecular distribution of 13C in glucose at natural abundance. Available from: [Link]

-

JoVE. Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 丁酸钠-13C4 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Accurate quantitative isotopic 13C NMR spectroscopy for the determination of the intramolecular distribution of 13C in glucose at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. isotope.com [isotope.com]

An In-depth Technical Guide to Sodium Butyrate-¹³C₄ for Advanced Research

Introduction: The Dual Utility of a Labeled Metabolite

Sodium butyrate, a short-chain fatty acid (SCFA), is a molecule of immense interest in biomedical research. It is not only a primary energy source for colonocytes but also a potent histone deacetylase (HDAC) inhibitor, linking gut microbial metabolism to host epigenetics and gene regulation.[1] The introduction of a stable isotope-labeled version, Sodium Butyrate-¹³C₄, provides researchers with a powerful tool to dissect its complex roles. In this molecule, all four carbon atoms are replaced with the heavy isotope ¹³C, rendering it chemically identical to its unlabeled counterpart but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

This guide offers an in-depth exploration of the physicochemical properties, mechanisms of action, and core research applications of Sodium Butyrate-¹³C₄. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them to empower robust experimental design and data interpretation.

Physicochemical Properties and Handling

Accurate characterization of a research compound is the foundation of reproducible science. Sodium Butyrate-¹³C₄ is a white, crystalline solid known for a strong, persistent odor.[1] Its key properties are summarized below.

Table 1: Physicochemical Data for Sodium Butyrate-¹³C₄

| Property | Value | Source(s) |

| Chemical Formula | ¹³C₄H₇NaO₂ | [2] |

| Molecular Weight | ~114.06 g/mol | [4][5][6] |

| Exact Mass | 114.04779309 Da | [7] |

| CAS Number | 312623-84-0 | [3][4] |

| Isotopic Purity | ≥98%, 99 atom % ¹³C | [3][6] |

| Physical Form | Solid, crystalline powder | [3][8] |

| Melting Point | 250-253 °C | [3][5] |

| Solubility | Water: ~100 mg/mL[2][9]PBS (pH 7.2): ~10 mg/mL[2][8]Ethanol: ~5 mg/mL[2][8]DMSO: Insoluble or <1 mg/mL[2][10] | |

| Storage | Room temperature, dry, inert gas, protected from light and moisture.[2][4] |

Expert Insights on Preparation and Storage:

-

Solubilization: Due to its high solubility in water, aqueous stock solutions are easily prepared. For a 100 mM stock, 9 mL of water can be added to 100 mg of the compound.[11] If precipitation occurs, warming the solution to 37°C for 2-5 minutes can aid dissolution.[11] It is recommended to prepare aqueous solutions fresh, though aliquots can be stored at -20°C.[11]

-

Cell Culture Use: When adding to cell culture, the media should be pre-warmed before the addition of the butyrate solution to prevent precipitation.[11]

-

Storage: The compound is hygroscopic. Store in a tightly sealed container in a dry, well-ventilated place to maintain its integrity.[2][12]

Core Mechanisms of Action: A Tale of Two Pathways

Sodium Butyrate-¹³C₄'s utility stems from its dual role as a metabolic substrate and an epigenetic modulator. Understanding these pathways is critical for designing experiments and interpreting results.

The Metabolic Pathway: A Tracer of Cellular Energy

As a short-chain fatty acid, butyrate is a key energy source, particularly for cells of the colonic epithelium.[13] Once transported into the cell, it is converted to butyryl-CoA and subsequently to acetyl-CoA. This ¹³C-labeled acetyl-CoA can then enter the Tricarboxylic Acid (TCA) cycle, contributing to cellular energy production, or be used for other biosynthetic processes like lipogenesis or the acetylation of proteins and histones.[13][14] Using the ¹³C₄-labeled form allows researchers to trace the fate of the butyrate carbon backbone through these fundamental metabolic pathways, providing a quantitative measure of its contribution to cellular bioenergetics.[15]

The Epigenetic Pathway: An HDAC Inhibitor

Butyrate is a well-established inhibitor of Class I and IIa histone deacetylases (HDACs).[1][16][17] HDACs remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, butyrate causes a state of histone hyperacetylation.[3][18] This "opens" the chromatin, making it more accessible to transcription factors and leading to changes in the expression of a wide array of genes involved in processes like cell cycle arrest, apoptosis, and differentiation.[1][19] Butyrate has also been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][20][21][22]

The diagram below illustrates the convergence of these two pathways, where ¹³C-labeled butyrate can be traced both into the TCA cycle and as a potential source for the acetyl groups used in histone acetylation.

Caption: Dual mechanism of Sodium Butyrate-¹³C₄ action.

Core Applications & Methodologies

The unique properties of Sodium Butyrate-¹³C₄ make it an invaluable tool for two primary research applications: as an internal standard for quantitative mass spectrometry and as a tracer for metabolic flux analysis.

Application 1: Stable Isotope-Labeled Internal Standard

The Scientific Rationale: Quantitative analysis by mass spectrometry is susceptible to variations arising from sample preparation (e.g., extraction efficiency) and instrument performance (e.g., ionization suppression/enhancement, known as matrix effects).[7][12] A stable isotope-labeled (SIL) internal standard is the gold standard for correcting these variations.[23] Because Sodium Butyrate-¹³C₄ is chemically identical to endogenous butyrate, it co-behaves throughout the entire analytical process. Any loss or ionization variability affecting the analyte will proportionally affect the SIL standard.[24][25] By adding a known amount of Sodium Butyrate-¹³C₄ to each sample at the very beginning of the workflow and measuring the ratio of the endogenous analyte to the labeled standard, highly accurate and precise quantification can be achieved.[7] The +4 Da mass shift ensures it is easily distinguished from the native compound by the mass spectrometer.[3]

Application 2: ¹³C Metabolic Flux Analysis (¹³C-MFA)

The Scientific Rationale: ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[26][27] By introducing Sodium Butyrate-¹³C₄ as a carbon source, researchers can trace the incorporation of the ¹³C label into downstream metabolites. For example, after entering the TCA cycle, the ¹³C atoms will be incorporated into intermediates like citrate, succinate, and malate, as well as into amino acids derived from these intermediates (e.g., glutamate, aspartate). By analyzing the mass isotopomer distribution (the pattern of ¹³C labeling) in these metabolites using mass spectrometry, it is possible to mathematically model and calculate the flux through the interconnected pathways of central carbon metabolism.[15][28] This provides a dynamic snapshot of cellular metabolism that is unattainable with simple concentration measurements.

The diagram below outlines a typical experimental workflow for a cell-based metabolic tracing experiment.

Caption: General workflow for a ¹³C metabolic tracing experiment.

Detailed Experimental Protocols

The following protocols provide a validated framework for common experiments. Researchers should optimize parameters such as cell number, incubation times, and compound concentrations for their specific models.

Protocol 1: ¹³C Metabolic Tracing in Adherent Cells by LC-MS

This protocol details the tracing of ¹³C from Sodium Butyrate-¹³C₄ into intracellular polar metabolites.

-

Cell Seeding: Seed adherent cells (e.g., HCT116 colon cancer cells) in 6-well plates at a density that will achieve ~80-90% confluency at the time of harvest. Culture in standard medium overnight.

-

Preparation of Tracing Medium: Prepare fresh culture medium supplemented with the desired concentration of Sodium Butyrate-¹³C₄ (a typical starting range is 1-5 mM). Ensure the compound is fully dissolved.

-

Labeling Experiment:

-

Aspirate the standard medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add 2 mL of the prepared ¹³C₄-butyrate tracing medium to each well.

-

Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

-

-

Metabolite Extraction:

-

Place the 6-well plate on ice. Aspirate the labeling medium.

-

Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.

-

Scrape the cells into the methanol solution using a cell scraper.

-

Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

-

-

Cell Lysis:

-

Vortex the tubes vigorously for 30 seconds.

-

Perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.

-

-

Sample Clarification:

-

Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[29]

-

Carefully transfer the supernatant, which contains the metabolites, to a new clean, pre-chilled 1.5 mL tube.

-

-

Sample Preparation for LC-MS:

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or an appropriate buffer for your chromatography method.

-

Vortex, centrifuge again at 16,000 x g for 10 minutes at 4°C to remove any remaining particulates, and transfer the supernatant to an autosampler vial for LC-MS analysis.

-

-

LC-MS Analysis: Analyze samples using a high-resolution mass spectrometer to measure the mass isotopomer distributions of downstream metabolites (e.g., TCA cycle intermediates).

Protocol 2: In Vitro Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay measures the ability of Sodium Butyrate-¹³C₄ to inhibit HDAC activity in nuclear extracts.

-

Preparation of Nuclear Extracts: Isolate nuclear proteins from cultured cells or tissues using a commercial nuclear extraction kit or a standard hypotonic lysis and high-salt extraction protocol. Determine the protein concentration using a BCA assay.

-

Assay Setup:

-

Perform the assay in a black, flat-bottom 96-well plate to minimize background fluorescence.

-

Prepare a dilution series of Sodium Butyrate-¹³C₄ in HDAC assay buffer (e.g., from 1 µM to 10 mM). Also include a "no inhibitor" control and a "no enzyme" background control. A known HDAC inhibitor like Trichostatin A (TSA) should be used as a positive control.

-

In each well, add 10-20 µg of nuclear protein extract.[30]

-

Add the diluted Sodium Butyrate-¹³C₄ or control solutions to the wells.

-

Incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzymes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubate the plate at 37°C for 30-60 minutes. Protect from light.

-

-

Developing the Signal:

-

Stop the reaction and generate the fluorescent signal by adding the developer solution, which contains a protease (like trypsin) that cleaves the deacetylated substrate to release the fluorophore.[30]

-

Incubate at 37°C for 15-20 minutes.

-

-

Measurement:

-

Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC).

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

Normalize the data to the "no inhibitor" control (representing 100% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 3: Sample Preparation for NMR Spectroscopy

This protocol outlines the basic steps for preparing a sample of Sodium Butyrate-¹³C₄ for ¹³C NMR analysis.

-

Sample Quantity: For a ¹³C NMR spectrum, a higher concentration is required compared to ¹H NMR. Weigh out approximately 10-50 mg of Sodium Butyrate-¹³C₄.[18][31]

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated water (D₂O) is an excellent choice for sodium butyrate.

-

Dissolution:

-

Place the weighed solid into a small, clean, dry vial.

-

Add approximately 0.6-0.7 mL of D₂O.[32]

-

Vortex or gently shake the vial until the solid is completely dissolved.

-

-

Filtration and Transfer:

-

Take a clean Pasteur pipette and plug it with a small amount of glass wool or cotton.[18][33]

-

Filter the solution through the plugged pipette directly into a clean, dry 5 mm NMR tube. This removes any dust or particulate matter that could degrade the spectral quality.[32]

-

The final sample height in the tube should be approximately 4 cm (~0.6 mL).[32]

-

-

Final Steps:

-

Cap the NMR tube securely.

-

Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dirt before inserting it into the spectrometer.[33]

-

Safety and Handling

Sodium Butyrate-¹³C₄ should be handled with standard laboratory precautions.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[3][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a fume hood.[9][30]

-

Handling: Avoid creating dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][30]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12]

Conclusion

Sodium Butyrate-¹³C₄ is a versatile and indispensable tool for researchers investigating the intersection of metabolism and epigenetics. Its utility as a stable isotope-labeled internal standard ensures the highest level of accuracy in quantitative studies, while its application as a metabolic tracer provides unparalleled insight into the dynamic fate of butyrate within the cell. By understanding its fundamental physicochemical properties and dual mechanisms of action, scientists can leverage this compound to advance our knowledge in fields ranging from gut health and oncology to neurobiology and metabolic disorders.

References

-

MySkinRecipes. Sodium butyrate-13C4. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23696281, Sodium (

ngcontent-ng-c2487356420="" class="ng-star-inserted">13C_4)butanoate. Available from: [Link] -

Chang, P. V., Hao, L., Offermanns, S., & Medzhitov, R. (2014). The microbial metabolite butyrate regulates intestinal macrophage function via histone deacetylase inhibition. Proceedings of the National Academy of Sciences, 111(6), 2247-2252. Available from: [Link]

-

Liu, T., Chen, W., Li, Y., Chen, Y., Liu, J., & Li, X. (2020). Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages. Frontiers in Veterinary Science, 7, 584683. Available from: [Link]

-

Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell, 172(5), 1048-1061.e21. Available from: [Link]

-

Early butyrate induced acetylation of histone H4 is proteoform specific and linked to methylation state. Epigenetics, 14(10), 965-977. Available from: [Link]

-

Cao, Y., Tian, Y., & He, L. (2023). Butyrate: a bridge between intestinal flora and rheumatoid arthritis. Frontiers in Microbiology, 14, 1269123. (Note: Figure 1 used as a conceptual basis). Available from: [Link]

-

Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia. Journal of Translational Medicine, 22(1), 345. Available from: [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Available from: [Link]

-

LGC Dr. Ehrenstorfer. (2018). Selection and use of isotopic internal standards. YouTube. Available from: [Link]

-

SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

-

Louis, P., & Flint, H. J. (2017). Formation of propionate and butyrate by the human colonic microbiota. Environmental microbiology, 19(1), 29-41. (Note: Figure 2 used as a conceptual basis). Available from: [Link]

-

Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells. Journal of Dairy Science, 100(10), 8476-8488. Available from: [Link]

-

REPROCELL. Stemolecule™ Sodium Butyrate. Available from: [Link]

-

Leighty, R. W., & Antoniewicz, M. R. (2013). High-resolution 13C metabolic flux analysis. Nature Protocols, 8(10), 1933-1947. Available from: [Link]

-

Kruh, J. (1982). Effects of sodium butyrate, a new pharmacological agent, on cells in culture. Molecular and cellular biochemistry, 42(2), 65-82. Available from: [Link]

-

Kruh, J. (1982). Effects of sodium butyrate, a new pharmacological agent, on cells in culture. Molecular and Cellular Biochemistry, 42(2), 65–82. Available from: [Link]

-

University of Reading. NMR Sample Preparation. Available from: [Link]

-

University College London. Sample Preparation. Available from: [Link]

-

The effect of sodium butyrate on the growth characteristics of human cervix tumour cells. British journal of cancer, 65(3), 332-338. Available from: [Link]

-

University of Ottawa. How to make an NMR sample. Available from: [Link]

-

Can, A., Turna, A. A., & Ozturk, Y. (2023). In vitro effects of sodium butyrate, a histone deacetylase inhibitor on canine mammary tumour subtypes. Acta Veterinaria Hungarica, 71(3), 163-172. Available from: [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Metabolites, 9(1), 10. Available from: [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(5), 1-12. Available from: [Link]

-

Boffa, L. C., Vidali, G., Mann, R. S., & Allfrey, V. G. (1978). Suppression of histone deacetylation in vivo and in vitro by sodium butyrate. The Journal of biological chemistry, 253(10), 3364-3366. Available from: [Link]

-

Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo. ResearchGate. (Note: Figure 1 used as conceptual basis). Available from: [Link]

-

Critical Factors in Sample Collection and Preparation for Clinical Metabolomics of Underexplored Biological Specimens. Metabolites, 11(11), 779. Available from: [Link]

-

The combined effect of sodium butyrate and low culture temperature on the production, sialylation, and biological activity of an antibody produced in CHO cells. Biotechnology Progress, 29(5), 1258-1267. Available from: [Link]

-

The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. International Journal of Molecular Sciences, 22(24), 13327. Available from: [Link]

-

13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 984539. Available from: [Link]

-

University of Georgia. SG Sample Prep. Available from: [Link]

-

Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines. Asian Pacific Journal of Cancer Prevention, 19(10), 2841-2847. Available from: [Link]

-

University of Birmingham. Sample preparation in metabolomics. (Presentation slides). Available from: [Link]

-

Modern sample preparation approaches for small metabolite elucidation to support biomedical research. Journal of Pharmaceutical and Biomedical Analysis, 172, 269-286. Available from: [Link]

-

University of Oxford. Guide to cell extraction, sample normalisation and sample submission for metabolomics. Available from: [Link]

-

UTHSC. Sample Preparation. Available from: [Link]

Sources

- 1. stemcell.com [stemcell.com]

- 2. Sodium butyrate, 98+% - FAQs [thermofisher.com]

- 3. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. articles.mercola.com [articles.mercola.com]

- 6. Frontiers | Comparative In silico Analysis of Butyrate Production Pathways in Gut Commensals and Pathogens [frontiersin.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 丁酸钠 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reprocell.com [reprocell.com]

- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines [journal.waocp.org]

- 18. How to make an NMR sample [chem.ch.huji.ac.il]

- 19. apexbt.com [apexbt.com]

- 20. BioKB - Publication [biokb.lcsb.uni.lu]

- 21. Frontiers | Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages [frontiersin.org]

- 22. Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. scispace.com [scispace.com]

- 25. youtube.com [youtube.com]

- 26. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 27. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 28. isotope.com [isotope.com]

- 29. uab.edu [uab.edu]

- 30. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. SG Sample Prep | Nuclear Magnetic Resonance Labs [ionmr.cm.utexas.edu]

- 32. research.reading.ac.uk [research.reading.ac.uk]

- 33. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-Depth Technical Guide to the Mechanism of Action of Sodium Butyrate-13C4 as a Histone Deacetylase Inhibitor

Introduction: The Epigenetic Landscape and the Role of Histone Deacetylases

Gene expression is not solely dictated by the DNA sequence itself but is profoundly influenced by the dynamic and reversible chemical modification of both DNA and its associated histone proteins. This regulatory layer, known as the epigenome, plays a pivotal role in cellular differentiation, development, and the response to environmental stimuli. A key mechanism in this intricate regulatory network is the acetylation and deacetylation of lysine residues on the N-terminal tails of histone proteins.

Histone acetyltransferases (HATs) catalyze the addition of acetyl groups to lysine residues, a process that neutralizes their positive charge and leads to a more relaxed chromatin structure (euchromatin). This "open" conformation increases the accessibility of DNA to transcription factors and the transcriptional machinery, generally promoting gene expression. Conversely, histone deacetylases (HDACs) remove these acetyl groups, restoring the positive charge on lysine residues and promoting a more condensed chromatin structure (heterochromatin), which is typically associated with transcriptional repression.[1] The balance between HAT and HDAC activity is therefore crucial for maintaining normal cellular function.

Sodium butyrate, a short-chain fatty acid, is a well-established inhibitor of HDACs, and its use has been instrumental in elucidating the role of histone acetylation in chromatin structure and gene regulation.[1] This guide will delve into the mechanism of action of sodium butyrate as an HDAC inhibitor, with a particular focus on the utility of its isotopically labeled form, Sodium Butyrate-13C4, in dissecting its metabolic fate and epigenetic effects.

The Core Mechanism: How Sodium Butyrate Inhibits Histone Deacetylases

Sodium butyrate exerts its inhibitory effect on Class I and II histone deacetylases by competitively binding to the active site of these enzymes.[2] The catalytic mechanism of these HDACs involves a zinc ion (Zn2+) located at the bottom of a narrow, tube-like pocket in the enzyme's active site.[3] This zinc ion is crucial for activating a water molecule that facilitates the removal of the acetyl group from the lysine residue of the histone tail.

Butyrate, with its short, non-branching four-carbon chain, fits into this active site pocket and chelates the essential zinc ion, thereby preventing it from participating in the deacetylation reaction.[3][4] While effective, sodium butyrate has a lower binding affinity for HDACs compared to more potent inhibitors like Trichostatin A (TSA).[4] This difference in affinity may contribute to its higher selectivity for cancer cells over normal cells.[4]

The interaction of sodium butyrate with the HDAC active site is characterized by hydrogen bonding with key amino acid residues, such as His131 and His132, and a looser binding to the pivotal zinc atom compared to TSA.[4] This less rigid interaction may explain its reversible inhibitory activity.

Caption: Mechanism of HDAC inhibition by sodium butyrate.

The Role of Isotopic Labeling: Tracing the Path of this compound

This compound is a stable isotope-labeled version of sodium butyrate where the four carbon atoms are replaced with the heavier carbon-13 isotope.[5][6][7][8] This isotopic labeling does not alter the chemical properties or the biological activity of the molecule; it behaves identically to its unlabeled counterpart in inhibiting HDACs. The key advantage of using this compound lies in its utility as a tracer in metabolic and epigenetic studies.[5]

The heavier mass of the 13C atoms allows researchers to distinguish this compound and its metabolites from the endogenous pool of unlabeled butyrate using techniques like mass spectrometry.[5] This enables precise tracking of its uptake, distribution, and metabolic fate within cells and organisms.[5] For instance, researchers can quantify the extent to which exogenous butyrate contributes to the intracellular pool and its subsequent incorporation into other molecules.

In the context of its mechanism as an HDAC inhibitor, this compound allows for:

-

Pharmacokinetic and Pharmacodynamic Studies: Precisely measuring the concentration of the inhibitor in target tissues and correlating it with the extent of HDAC inhibition and downstream effects.[9][10]

-

Metabolic Flux Analysis: Determining how butyrate is metabolized and whether its metabolic products also contribute to epigenetic modifications.[11] Butyrate is a primary energy source for colonocytes, where it is converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle.[12] By tracing the 13C label, researchers can follow the carbon backbone of butyrate as it is incorporated into various cellular components.

-

Target Engagement Studies: Confirming that the observed epigenetic changes are a direct result of the administered butyrate and not due to other confounding factors.

Downstream Cellular Consequences of HDAC Inhibition

The inhibition of HDACs by sodium butyrate leads to a global increase in histone acetylation, a state referred to as histone hyperacetylation.[1] This alteration in the epigenetic landscape has profound effects on gene expression, leading to a wide range of cellular responses. It is important to note that HDAC inhibition does not lead to a blanket activation of all genes; rather, it is estimated to affect the expression of approximately 2% of mammalian genes.[1]

The primary consequences of sodium butyrate-induced HDAC inhibition include:

-

Altered Gene Expression: The more open chromatin structure facilitates the binding of transcription factors to promoter and enhancer regions, leading to the activation or repression of specific genes.[1][13] For example, sodium butyrate can induce the expression of the cell cycle inhibitor p21, which is often mediated through Sp1/Sp3 binding sites in its promoter.[1]

-

Cell Cycle Arrest: By upregulating the expression of cell cycle inhibitors like p21, sodium butyrate can cause a halt in cell proliferation.[1][2]

-

Induction of Apoptosis: In many cancer cell lines, sodium butyrate treatment leads to programmed cell death, or apoptosis.[2]

-

Cellular Differentiation: Sodium butyrate can promote the differentiation of various cell types, including stem cells and cancer cells.[3][14]

Caption: Downstream cellular effects of HDAC inhibition.

Experimental Workflows for Studying this compound's Mechanism of Action

A multi-pronged experimental approach is necessary to fully elucidate the mechanism of action of this compound. The following are key experimental workflows, along with the rationale behind their application.

HDAC Activity Assay

Purpose: To directly measure the inhibitory effect of sodium butyrate on HDAC enzymatic activity.

Methodology: Fluorometric or colorimetric assays are commonly used.[15][16][17] These assays typically utilize a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore or chromophore. In the presence of active HDACs, the acetyl group is removed, making the peptide susceptible to a developing enzyme that cleaves the substrate and releases the signaling molecule. The resulting fluorescence or color change is proportional to the HDAC activity.

Step-by-Step Protocol (Fluorometric Assay): [16][18]

-

Prepare Reagents: Dilute the HDAC substrate, developer, and assay buffer to their working concentrations.

-

Set up the Reaction: In a 96-well plate, add the HDAC enzyme source (e.g., nuclear extract or purified HDACs), the assay buffer, and varying concentrations of this compound or a known HDAC inhibitor like Trichostatin A (TSA) as a positive control.

-

Initiate the Reaction: Add the HDAC substrate to each well to start the reaction.

-

Incubate: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the Reaction and Develop Signal: Add the developer solution to each well. This will stop the HDAC reaction and initiate the cleavage of the deacetylated substrate, releasing the fluorophore.

-

Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em 355/460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce HDAC activity by 50%).

Western Blotting for Histone Acetylation

Purpose: To assess the in-cell effect of this compound on the levels of histone acetylation.

Methodology: This technique uses antibodies specific to acetylated forms of histones (e.g., anti-acetyl-H3, anti-acetyl-H4) to detect changes in their abundance in cell lysates.[19][20][21]

Step-by-Step Protocol: [19]

-

Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specific duration. Harvest the cells and prepare nuclear extracts or whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a high-percentage (e.g., 15%) polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3K9) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Normalization: Re-probe the membrane with an antibody against a total histone (e.g., anti-H3) or a loading control like GAPDH to ensure equal protein loading.

Chromatin Immunoprecipitation (ChIP)

Purpose: To determine the specific genomic loci where histone acetylation is altered following treatment with this compound.

Methodology: ChIP involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest (in this case, acetylated histones) along with the bound DNA, and then identifying the associated DNA sequences by qPCR or sequencing (ChIP-seq).[22][23]

Step-by-Step Protocol: [22]

-

Cross-linking: Treat cells with formaldehyde to create covalent cross-links between proteins and DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone (e.g., anti-acetyl-H3K27).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-histone-DNA complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific gene promoters of interest or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.

Caption: Experimental workflow for studying HDAC inhibitor effects.

Quantitative Data Summary

| Parameter | Description | Typical Values for Sodium Butyrate | References |

| HDAC Inhibition (IC50) | The concentration of sodium butyrate required to inhibit 50% of HDAC activity. | Varies depending on the HDAC isoform and assay conditions, but generally in the millimolar range. | [2]( |

| Effective Concentration in Culture | The concentration of sodium butyrate typically used in cell culture experiments to observe biological effects. | 1-5 mM | [13]() |

| Plasma Half-life | The time it takes for the concentration of butyrate in the plasma to be reduced by half. | Short, due to rapid first-pass metabolism in the liver. | [3]() |

Conclusion

Sodium butyrate is a valuable tool for studying the role of histone acetylation in gene regulation and cellular processes. Its mechanism of action as a competitive inhibitor of Class I and II HDACs is well-characterized, leading to histone hyperacetylation and subsequent changes in gene expression that can induce cell cycle arrest, apoptosis, and differentiation. The use of the isotopically labeled form, this compound, provides a powerful means to trace its metabolic fate and directly link its presence to specific epigenetic and cellular outcomes. The experimental workflows outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted effects of this important epigenetic modulator.

References

-

MDPI. HDAC Inhibitor Sodium Butyrate Attenuates the DNA Repair in Transformed but Not in Normal Fibroblasts. [Link]

-

PubMed Central. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubMed. High doses of the histone deacetylase inhibitor sodium butyrate trigger a stress-like response. [Link]

-

PubMed. Inhibition of histone deacetylase activity by butyrate. [Link]

-

ResearchGate. (PDF) Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles. [Link]

-

PubMed Central. Butyrate Histone Deacetylase Inhibitors. [Link]

-

Wikipedia. Epigenetic regulation of neurogenesis. [Link]

-

National Institutes of Health. Virtual screening and experimental validation of novel histone deacetylase inhibitors. [Link]

-

PubMed Central. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. [Link]

-

PubMed. Effect of Sodium Butyrate on Gene Expression in a Rat Myogenic Cell Line. [Link]

-

Oxford Academic. Multi-Omics Data Reveal the Effect of Sodium Butyrate on Gene Expression and Protein Modification in Streptomyces. [Link]

-

BioMed Central. Mechanism of sodium butyrate, a metabolite of gut microbiota, regulating cardiac fibroblast transdifferentiation via the NLRP3/Caspase-1 pyroptosis pathway. [Link]

-

PubMed. Histone deacetylase activity assay. [Link]

-

STAR Protocols. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue. [Link]

-

Rockland Immunochemicals. Histone Immunoblotting Protocol. [Link]

-

ResearchGate. (PDF) Virtual screening and experimental validation of novel histone deacetylase inhibitors. [Link]

-

PLOS One. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet. [Link]

-

PubMed. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. [Link]

-

Epigenome NoE. protocol: Chromatin immunoprecipitation on native chromatin from cells and tissues. [Link]

-

Universitätsmedizin Mainz. Oliver H. Krämer Editor - HDAC/HAT Function Assessment and Inhibitor Development. [Link]

-

ResearchGate. Special requirements for histone Western blot?. [Link]

-

MDPI. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review. [Link]

-

ACS Publications. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. [Link]

-

PubMed. The Effects of Sodium Butyrate on Transcription Are Mediated Through Activation of a Protein Phosphatase. [Link]

-

PubMed Central. Methods for the analysis of histone H3 and H4 acetylation in blood. [Link]

-

MDPI. HDAC Inhibitors: Innovative Strategies for Their Design and Applications. [Link]

-

PubMed. Mechanism of sodium butyrate, a metabolite of gut microbiota, regulating cardiac fibroblast transdifferentiation via the NLRP3/Caspase-1 pyroptosis pathway. [Link]

-

PubMed Central. Measuring Histone Deacetylase Inhibition in the Brain. [Link]

-

YouTube. Chromatin Immunoprecipitation (ChIP) of Histone Modifications | Protocol Preview. [Link]

-

PubMed. The stable isotope-based dynamic metabolic profile of butyrate-induced HT29 cell differentiation. [Link]

-

Nature. Extraction, purification and analysis of histones. [Link]

-

Semantic Scholar. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats. [Link]

-

EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]

Sources

- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. isotope.com [isotope.com]

- 7. Natriumbutyrat-13C4 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 8. isotope.com [isotope.com]

- 9. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats | Semantic Scholar [semanticscholar.org]

- 11. The stable isotope-based dynamic metabolic profile of butyrate-induced HT29 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effect of sodium butyrate on gene expression in a rat myogenic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. stemcell.com [stemcell.com]

- 15. Histone deacetylase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 17. epigentek.com [epigentek.com]

- 18. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Histone western blot protocol | Abcam [abcam.com]

- 20. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 21. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

A Technical Guide to Tracking Short-Chain Fatty Acid Metabolism with Sodium Butyrate-¹³C₄

Abstract

Short-chain fatty acids (SCFAs), particularly butyrate, are pivotal metabolites produced by the gut microbiota that orchestrate a metabolic dialogue with the host. Understanding the precise fate of butyrate within host tissues is critical for elucidating its role in health and developing therapeutics for a range of diseases, from inflammatory bowel disease to metabolic and neurological disorders. Stable isotope tracing using Sodium Butyrate-¹³C₄ offers a powerful and quantitative method to dissect these complex metabolic pathways in vitro and in vivo. This technical guide provides researchers, scientists, and drug development professionals with the core principles, validated experimental protocols, and data interpretation strategies necessary to effectively utilize Sodium Butyrate-¹³C₄ as a metabolic tracer. We delve into the causality behind experimental design choices, detail analytical methodologies based on mass spectrometry, and present a framework for translating raw analytical data into meaningful biological insights.

Introduction: The Significance of Butyrate and the Need for Isotopic Tracing

Butyrate, a four-carbon SCFA, is a primary energy source for colonocytes, providing up to 80% of their energy requirements through mitochondrial β-oxidation.[1][2] Beyond its role as a fuel, butyrate functions as a potent histone deacetylase (HDAC) inhibitor, epigenetically regulating gene expression involved in cell proliferation, differentiation, and inflammation.[3][4] This dual functionality links the metabolic activity of the gut microbiome directly to host cellular homeostasis and immune function.[5][6]

However, tracking the journey of butyrate from the gut lumen to its ultimate metabolic fate is a significant challenge. Once absorbed, butyrate can be metabolized locally in the colonic epithelium, transported to the liver via the portal vein, or enter systemic circulation to reach peripheral tissues.[5] Conventional analytical methods can measure static SCFA concentrations but cannot resolve the dynamic fluxes through these competing pathways.

This is where stable isotope tracing provides an indispensable solution. By replacing the naturally abundant ¹²C atoms with the heavy, non-radioactive isotope ¹³C, we can "label" butyrate molecules. Sodium Butyrate-¹³C₄, in which all four carbon atoms are ¹³C, is an ideal tracer.[7][8] Its distinct mass shift allows for unambiguous detection against the natural ¹²C-butyrate background, enabling precise tracking as it is absorbed, transported, and incorporated into downstream metabolites.[6] This technique transforms metabolic pathways from static maps into dynamic, quantifiable systems.[9][10][11]

Core Principles of ¹³C-Butyrate Tracing

The fundamental premise of ¹³C metabolic flux analysis (¹³C-MFA) is to introduce a ¹³C-labeled substrate into a biological system and measure the rate and pattern of ¹³C incorporation into downstream metabolites.[9][10][11][12] The choice of a uniformly labeled tracer like Sodium Butyrate-¹³C₄ (often denoted as U-¹³C-butyrate) is deliberate; it ensures that any fragment of the molecule entering a new pathway carries the isotopic label, maximizing the potential for detection.[7]

The core workflow of a ¹³C-butyrate tracing experiment is a multi-stage process that demands careful planning and execution.

Caption: High-level workflow for a Sodium Butyrate-¹³C₄ tracing experiment.

The key to a successful tracing study lies in understanding the metabolic fate of butyrate. Upon entering a cell, butyrate is converted to butyryl-CoA and subsequently undergoes β-oxidation within the mitochondria to produce two molecules of acetyl-CoA.[2] The ¹³C label is thus transferred to the acetyl-CoA pool. This labeled acetyl-CoA can then enter various central metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle, or be used for fatty acid synthesis.[2][13] By measuring the ¹³C enrichment in TCA cycle intermediates (e.g., citrate, succinate, malate) or newly synthesized fatty acids, we can directly quantify the contribution of butyrate to these processes.[6]

Caption: Metabolic fate of ¹³C from Sodium Butyrate-¹³C₄ into central carbon metabolism.

Experimental Design and Protocols

The choice of experimental model—in vitro or in vivo—depends entirely on the research question. In vitro models offer a controlled environment to probe cell-autonomous metabolism, while in vivo models provide systemic physiological context.

In Vitro Protocol: Tracing in Cultured Colonocytes

This protocol is designed to quantify the contribution of butyrate to the TCA cycle in a human colon cancer cell line (e.g., Caco-2).

Rationale: By controlling the extracellular environment, we can precisely determine the metabolic fate of butyrate without confounding variables from other tissues or the microbiota.

Step-by-Step Methodology:

-

Cell Seeding: Plate Caco-2 cells in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment. Culture in standard DMEM with 10% FBS.

-